molecular formula C14H19N3O5S B2822553 1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034456-73-8

1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate

カタログ番号: B2822553
CAS番号: 2034456-73-8
分子量: 341.38
InChIキー: YJHRWTUCJNEZSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate is a structurally complex heterocyclic compound characterized by a benzo[c][1,2,5]thiadiazole core modified with dimethyl and sulfone groups (2,2-dioxido), an acetamide linkage, and a terminal acetate ester. The sulfone and ester moieties enhance solubility and metabolic stability, while the thiadiazole ring may contribute to π-π stacking interactions in biological systems.

特性

IUPAC Name

[1-[(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-9(18)22-14(2,3)13(19)15-10-6-7-11-12(8-10)17(5)23(20,21)16(11)4/h6-8H,1-5H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHRWTUCJNEZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Compound Core Structure Functional Groups Melting Point (°C) LogP<sup>*</sup>
Target Compound Benzo[c]thiadiazole Sulfone, acetamide, acetate ester Not reported ~2.1 (estimated)
9c () Benzoimidazole-thiazole Bromophenyl, triazole, acetamide 198–200 4.3
Thiadiazole-fused derivatives () Benzodioxine-thiadiazole Hydrazine-carbothioamide 160–165 ~1.8
Nitroimidazole derivatives () Nitroimidazole Arylethanol, α-carbonyl ester 120–125 2.5–3.0

<sup>*</sup>LogP values estimated via fragment-based methods.

The target compound’s lower estimated LogP (~2.1) compared to 9c (LogP 4.3) suggests improved aqueous solubility, attributable to its sulfone and acetate groups.

Metabolic Stability and Toxicity

The acetate ester in the target compound may enhance prodrug characteristics, enabling hydrolysis to a free carboxylic acid in vivo, similar to ’s thiazolylmethyl carbamates . However, the benzo[c]thiadiazole core’s sulfone group could reduce hepatic toxicity compared to ’s nitroimidazole derivatives, which are associated with mutagenic risks .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction progress be monitored?

The synthesis typically involves multi-step pathways, including nucleophilic substitution, amide bond formation, and acetylation. Key steps include:

  • Amide coupling : Reacting the benzo[c][1,2,5]thiadiazole core with an amino-propanone derivative under basic conditions (e.g., DIPEA in DMF) .
  • Acetylation : Introducing the acetate group using acetyl chloride or acetic anhydride in anhydrous solvents .
    Monitoring : Use HPLC to track intermediate formation and NMR (¹H/¹³C) to confirm structural integrity. Thin-layer chromatography (TLC) with UV visualization aids in real-time reaction monitoring .

Q. How is purity assessed, and what analytical techniques validate structural identity?

  • Purity : Quantified via HPLC with UV detection (≥95% purity threshold) .
  • Structural validation :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at 1.3–1.5 ppm; acetate carbonyl at ~170 ppm) .
    • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass .
    • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) percentages must align with calculated values (error <0.4%) .

Q. What solvent systems and catalysts optimize yield during synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; dichloromethane (DCM) is preferred for acetylation .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acetylation, while Pd/C or copper catalysts may aid coupling reactions .
  • Yield optimization : Reaction temperatures between 50–80°C and inert atmospheres (N₂/Ar) prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide synthetic routes?

  • Reaction path search : Quantum chemical calculations (DFT) model transition states and energetics for amide bond formation .
  • Solvent effects : COSMO-RS simulations predict solubility and stability of intermediates .
  • Case study : ICReDD’s workflow integrates computed activation energies with experimental screening to reduce trial-and-error steps by 40% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., CHS-828 reference compound) .
  • Dose-response curves : Analyze EC₅₀/IC₅₀ values across replicates; statistical tools (ANOVA) identify outliers .
  • Mechanistic studies : Compare binding affinities (e.g., molecular docking vs. SPR assays) to reconcile discrepancies in receptor interactions .

Q. How do structural modifications influence bioactivity?

  • SAR analysis :

    Modification Impact on Activity Reference
    Methyl group at position 1,3Enhances metabolic stability
    Acetate moietyIncreases solubility but reduces membrane permeability
    Thiadiazole ring oxidationModulates electron density, altering receptor binding

Q. What advanced techniques characterize degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress .
  • LC-MS/MS : Identify degradation products (e.g., deacetylated metabolites) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life .

Q. How can reaction scalability be achieved without compromising purity?

  • Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acetylation) .
  • Crystallization control : Anti-solvent addition (e.g., hexane to DCM) enhances crystal uniformity .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) with minimal runs .

Methodological Notes

  • Contradiction management : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve spectral overlaps .
  • Interdisciplinary integration : Combine synthetic chemistry with computational modeling (e.g., ICReDD’s hybrid approach) to accelerate discovery .
  • Data reproducibility : Archive raw spectral/data files in FAIR-compliant repositories (e.g., Zenodo) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。